4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]-N-(2-phenylethyl)benzamide
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Overview
Description
4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]-N-(2-phenylethyl)benzamide is a complex organic compound featuring a thiazolidine ring, a benzamide group, and phenylethyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]-N-(2-phenylethyl)benzamide typically involves multi-step organic reactions. One common method involves the condensation of 2-phenylethylamine with a thiazolidine derivative under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the thiazolidine ring .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to enhance yield and purity. Techniques such as green chemistry, nano-catalysis, and multicomponent reactions are employed to improve the efficiency and environmental sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]-N-(2-phenylethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiazolidine derivatives with altered functional groups .
Scientific Research Applications
4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]-N-(2-phenylethyl)benzamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent due to its unique structural features and biological activities.
Mechanism of Action
The mechanism of action of 4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]-N-(2-phenylethyl)benzamide involves its interaction with specific molecular targets. The thiazolidine ring and phenylethyl groups play crucial roles in binding to enzymes or receptors, modulating their activity. Pathways involved may include inhibition of specific enzymes or disruption of cellular processes, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]-N-propylbenzamide
- N-[4-(cyanomethyl)phenyl]-4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]benzamide
- 2-{(3Z)-2-oxo-3-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-yl}-N-(2-phenylethyl)acetamide
Uniqueness
The uniqueness of 4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]-N-(2-phenylethyl)benzamide lies in its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinities, and biological activities, making it a valuable subject for further research .
Properties
Molecular Formula |
C26H26N2O2S |
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Molecular Weight |
430.6 g/mol |
IUPAC Name |
4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]-N-(2-phenylethyl)benzamide |
InChI |
InChI=1S/C26H26N2O2S/c29-24-19-31-26(28(24)18-16-21-9-5-2-6-10-21)23-13-11-22(12-14-23)25(30)27-17-15-20-7-3-1-4-8-20/h1-14,26H,15-19H2,(H,27,30) |
InChI Key |
GINQZXMYHWIXML-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N(C(S1)C2=CC=C(C=C2)C(=O)NCCC3=CC=CC=C3)CCC4=CC=CC=C4 |
Origin of Product |
United States |
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